Idraparinux
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Overview
Description
Idraparinux is a synthetic anticoagulant medication developed by Sanofi-Aventis. It is a pentasaccharide that selectively inhibits coagulation factor Xa, which plays a crucial role in the blood coagulation cascade . This compound was designed to have a longer elimination half-life compared to other anticoagulants, allowing for once-weekly administration .
Preparation Methods
The synthesis of Idraparinux involves a modular approach to create the pentasaccharide structure. The synthetic route includes multiple glycosylation reactions using monosaccharide and disaccharide building blocks . The protected derivatives are then transformed into fully O-sulfated, O-methylated sulfonic acid end-products . Industrial production methods focus on optimizing these synthetic steps to achieve large-scale production .
Chemical Reactions Analysis
Idraparinux undergoes various chemical reactions, including glycosylation and sulfation. The common reagents used in these reactions include glycosyl donors and acceptors, as well as sulfating agents . The major products formed from these reactions are the fully O-sulfated, O-methylated sulfonic acid derivatives of the pentasaccharide .
Scientific Research Applications
Idraparinux has been extensively studied for its anticoagulant properties. It is used in the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism . Research has shown that this compound is effective in reducing the risk of recurrent venous thromboembolism . Additionally, its long half-life makes it a promising candidate for long-term anticoagulation therapy .
Mechanism of Action
Idraparinux exerts its anticoagulant effects by selectively inhibiting coagulation factor Xa . This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots . The molecular target of this compound is the active site of factor Xa, where it binds and blocks its activity .
Comparison with Similar Compounds
Idraparinux is similar to other anticoagulants such as fondaparinux and idrabiotaparinux . Fondaparinux also inhibits factor Xa but has a shorter half-life, requiring more frequent administration . Idrabiotaparinux is a biotinylated derivative of this compound, allowing for its neutralization with avidin . The unique aspect of this compound is its extended half-life, which provides the convenience of once-weekly dosing .
Similar Compounds:- Fondaparinux
- Idrabiotaparinux
Properties
Idraparinux sodium is a novel long-acting synthetic highly potent synthetic and specific indirect inhibitor of coagulation factor Xa, injectable subcutaneously. | |
CAS No. |
162610-17-5 |
Molecular Formula |
C38H64NaO49S7 |
Molecular Weight |
1552.3 g/mol |
IUPAC Name |
nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C38H64O49S7.Na/c1-64-15-12(9-72-88(43,44)45)76-35(27(68-5)18(15)65-2)80-21-19(66-3)28(69-6)37(82-25(21)32(39)40)79-17-14(11-74-90(49,50)51)77-38(31(87-94(61,62)63)24(17)85-92(55,56)57)81-22-20(67-4)29(70-7)36(83-26(22)33(41)42)78-16-13(10-73-89(46,47)48)75-34(71-8)30(86-93(58,59)60)23(16)84-91(52,53)54;/h12-31,34-38H,9-11H2,1-8H3,(H,39,40)(H,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31-,34+,35-,36-,37-,38-;/m1./s1 |
InChI Key |
LRWRCXOPMFQZNL-QIEZGXCVSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H](O[C@H]4C(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na] |
SMILES |
COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O |
Canonical SMILES |
COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na] |
Appearance |
Solid powder |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
idraparinux idraparinux sodium ORG 34006 ORG-34006 SANORG 34006 SANORG-34006 SR 34006 SR-34006 SR34006 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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